molecular formula C18H13NO5 B7843455 3-formylphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate

3-formylphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate

Cat. No.: B7843455
M. Wt: 323.3 g/mol
InChI Key: AWQXCRPLXQSSGO-UHFFFAOYSA-N
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Description

3-formylphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate is an organic compound with the molecular formula C18H13NO5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-formylphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate typically involves the condensation of phthalic anhydride with primary amines. One common method is the reaction of phthalic anhydride with 3-formylphenylamine under acidic conditions to form the intermediate, which is then reacted with 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-formylphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-formylphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-formylphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or interfere with cellular processes by forming covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: The parent compound of 3-formylphenyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate, widely used in organic synthesis and pharmaceuticals.

    N-Substituted Phthalimides: Compounds with various substituents on the nitrogen atom, exhibiting different biological activities.

    Isoindole Derivatives: A broad class of compounds with diverse chemical and biological properties.

Uniqueness

This compound is unique due to the presence of both a formyl group and an isoindole-1,3-dione moiety, which confer distinct reactivity and potential biological activities. Its structural features make it a valuable intermediate in the synthesis of more complex molecules and a subject of interest in medicinal chemistry .

Properties

IUPAC Name

(3-formylphenyl) 2-(1,3-dioxoisoindol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5/c1-11(18(23)24-13-6-4-5-12(9-13)10-20)19-16(21)14-7-2-3-8-15(14)17(19)22/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQXCRPLXQSSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC=CC(=C1)C=O)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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